molecular formula C7H12O2S2 B095961 1-S,3-S-diethyl propanebis(thioate) CAS No. 16501-24-9

1-S,3-S-diethyl propanebis(thioate)

Cat. No. B095961
CAS RN: 16501-24-9
M. Wt: 192.3 g/mol
InChI Key: PSAKROSBYQCVPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-S,3-S-diethyl propanebis(thioate), also known as diethioate, is a chemical compound that has been widely used in scientific research applications due to its unique properties. This compound is a member of the organophosphate family, which is known for its ability to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. The inhibition of this enzyme can lead to a buildup of acetylcholine, which can result in overstimulation of the nervous system.

Mechanism Of Action

The mechanism of action of 1-S,3-S-diethyl propanebis(thioate) involves the inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. The inhibition of this enzyme can lead to a buildup of acetylcholine, which can result in overstimulation of the nervous system. This can cause symptoms such as muscle twitching, convulsions, and respiratory failure.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-S,3-S-diethyl propanebis(thioate) are related to its ability to inhibit acetylcholinesterase. This can lead to a buildup of acetylcholine, which can result in overstimulation of the nervous system. This can cause symptoms such as muscle twitching, convulsions, and respiratory failure. In addition, exposure to this compound can cause long-term effects, such as cognitive impairment and neurological disorders.

Advantages And Limitations For Lab Experiments

One advantage of using 1-S,3-S-diethyl propanebis(thioate) in lab experiments is its ability to inhibit acetylcholinesterase, which can be useful in studying the effects of acetylcholine on the nervous system. However, this compound is also highly toxic and can pose a risk to researchers if not handled properly. In addition, the use of this compound in lab experiments is heavily regulated due to its potential for harm.

Future Directions

For research on 1-S,3-S-diethyl propanebis(thioate) include the development of safer alternatives to this compound for use in scientific research applications. In addition, research is needed to better understand the long-term effects of exposure to this compound on human health. Finally, further research is needed to develop effective treatments for exposure to this compound, particularly in cases of accidental or intentional poisoning.

Synthesis Methods

1-S,3-S-diethyl propanebis(thioate) can be synthesized through the reaction of diethyl sulfate and sodium ethylmercaptide. The reaction proceeds in the presence of a catalyst, such as sodium hydroxide, and results in the formation of 1-S,3-S-diethyl propanebis(thioate) as a colorless liquid with a boiling point of 114-116°C. The yield of this reaction can be improved by using a higher concentration of sodium ethylmercaptide and a lower temperature.

Scientific Research Applications

1-S,3-S-diethyl propanebis(thioate) has been widely used in scientific research applications due to its ability to inhibit acetylcholinesterase. This compound has been used in the development of pesticides, such as malathion and parathion, which are used to control pests in agriculture. It has also been used in the development of nerve agents, such as sarin and VX, which are used as chemical weapons.

properties

CAS RN

16501-24-9

Product Name

1-S,3-S-diethyl propanebis(thioate)

Molecular Formula

C7H12O2S2

Molecular Weight

192.3 g/mol

IUPAC Name

1-S,3-S-diethyl propanebis(thioate)

InChI

InChI=1S/C7H12O2S2/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3

InChI Key

PSAKROSBYQCVPS-UHFFFAOYSA-N

SMILES

CCSC(=O)CC(=O)SCC

Canonical SMILES

CCSC(=O)CC(=O)SCC

synonyms

S,S'-Diethyldithiomalonate

Origin of Product

United States

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